1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloro and methyl group on the phenyl ring, which can influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction involving azides and alkynes. This reaction is highly efficient and can be carried out under mild conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through various methods, such as the hydrolysis of esters or the oxidation of aldehydes.
Chlorination and Methylation: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like chlorine gas or N-chlorosuccinimide, while methylation can be done using methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This can lead to the formation of various derivatives with different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations.
Scientific Research Applications
1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their activity.
Comparison with Similar Compounds
1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1-(2-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with the chloro group in a different position, which can affect its reactivity and biological activity.
1-(3-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid:
1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but without the methyl group, which can affect its solubility and reactivity.
The uniqueness of this compound lies in the combination of the chloro and methyl groups, which can provide distinct chemical and biological properties compared to other triazole derivatives.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-6-7(11)3-2-4-9(6)14-5-8(10(15)16)12-13-14/h2-5H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIODFVUMORKALK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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